![molecular formula C18H23N3OS B10866059 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)
1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea
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Overview
Description
1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is a compound that belongs to the thiourea class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data.
Antibacterial Activity
Several studies have reported the antibacterial properties of thiourea derivatives, including this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains are crucial for understanding its efficacy.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 50 | |
Staphylococcus aureus | 40 | |
Pseudomonas aeruginosa | 30 |
The compound demonstrated significant antibacterial activity, comparable to standard antibiotics like ceftriaxone.
Antiviral Activity
Research has explored the antiviral potential of thiourea derivatives. In particular, compounds similar to this compound have been tested against viruses such as HIV and influenza.
- HIV : The antiviral activity was assessed using an MT-4 cell line, where several derivatives showed varying degrees of inhibition but did not surpass subtoxic concentrations.
- Influenza : A study indicated that certain thiourea derivatives exhibited MIC values ranging from 16 µg/mL to 48 µg/mL against various strains of influenza viruses, suggesting potential for further development in antiviral therapies .
Anticancer Activity
Thioureas have also been investigated for their anticancer properties. A notable study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines.
These findings indicate that compounds like this compound may inhibit cancer cell proliferation effectively.
Case Studies
-
Study on Antibacterial Properties :
In a study evaluating various thiourea derivatives, it was found that modifications in the phenyl group significantly affected the antibacterial potency. The introduction of electron-donating groups improved activity against Gram-positive bacteria . -
Antiviral Screening :
A series of thiourea compounds were screened against different viruses, showing promising results against herpes simplex virus with some derivatives achieving an EC50 value as low as 9.9 µg/mL . -
Cytotoxicity Assessment :
A comprehensive cytotoxicity assessment revealed that while many thioureas exhibited high activity against cancer cell lines, they maintained low toxicity towards normal cells, highlighting their potential therapeutic index .
Chemical Reactions Analysis
Synthetic Pathways
Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates under controlled conditions. For this compound:
-
Proposed Synthesis :
R-NH2+Ar-NCS→R-NH-CS-NH-Ar
Reaction of 3-ethoxypropylamine with 4-(phenylamino)phenyl isothiocyanate in dry toluene or DMF at 60–80°C for 6–12 hours.Key Conditions :
Complexation with Metal Ions
Thioureas act as bidentate ligands via sulfur and nitrogen donors. For example:
-
Cu(II) Complexation :
Thiourea+CuCl2→[Cu(Thiourea)2Cl2]
Metal Ion | Stoichiometry | Observed Activity (MIC) | Reference |
---|---|---|---|
Cu(II) | 1:2 (M:L) | 2 µg/mL (MRSA) |
Cyclization Reactions
Thioureas participate in cyclization to form heterocycles. For instance:
-
Triazine Formation : Reaction with aldehydes and orthoformates yields 1,3,5-triazine-2,4-dithiones .
Thiourea+RCHO+HC(OR)3→Triazinethione
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom:
R-NH-CS-NH-Ar+CH3I→R-NH-C(SCH3)-NH-Ar -
Acylation : Forms thioacetamide derivatives with acetyl chloride .
Thermal Stability
Polymeric thiourea derivatives (e.g., containing sulfone and azo groups) exhibit stability up to 300°C , as shown by TGA . While data for this specific derivative is absent, its aromatic substituents likely enhance thermal resistance.
Biological Activity
Though not directly tested, structurally related thioureas show:
-
Antimicrobial Activity : IC₅₀ values of 50–60 µg/mL against cholinesterases .
-
Antimycobacterial Effects : 4x stronger than isoniazid for halogenated analogs .
Spectroscopic Characterization
-
¹H NMR :
Key Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of this thiourea derivative typically involves a two-step process:
Amine-isothiocyanate condensation : React 3-ethoxypropylamine with carbon disulfide under basic conditions to form the intermediate isothiocyanate.
Thiourea formation : Couple the isothiocyanate with 4-(phenylamino)aniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
Critical factors affecting yield :
- Solvent choice : Polar solvents (DMF, THF) enhance reactivity but may require inert atmospheres to prevent oxidation.
- Temperature : Elevated temperatures (>80°C) risk decomposition of the thiourea moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is preferred over recrystallization due to the compound’s moderate solubility .
Table 1 : Comparison of Synthetic Approaches
Method | Yield (%) | Purity (%) | Key Conditions | Reference |
---|---|---|---|---|
Amine + CS₂ condensation | 65–75 | 95 | DMF, 70°C, 8 hours | |
Isothiocyanate coupling | 70–85 | 98 | THF, N₂ atmosphere, 60°C |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this thiourea derivative?
Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Thiourea NH protons at δ 9.2–10.5 ppm (broad, exchangeable).
- Aromatic protons (4-(phenylamino)phenyl group) as multiplet clusters at δ 6.8–7.6 ppm.
- Ethoxypropyl chain protons as triplet (δ 1.2 ppm, CH₃) and multiplet (δ 3.4–3.6 ppm, OCH₂) .
- FT-IR : Confirm thiourea C=S stretch at 1250–1300 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products (e.g., oxidation to urea derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer :
Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., tyrosine kinases or β-amyloid proteins). Focus on:
- Hydrogen bonding between the thiourea sulfur/nitrogen and active-site residues.
- Hydrophobic interactions with the ethoxypropyl chain .
MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
SAR studies : Corrogate substituent effects (e.g., ethoxy chain length) on activity using QSAR models trained on bioassay data .
Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved?
Methodological Answer : Contradictions often arise from:
- Dosage-dependent effects : Conduct dose-response assays (e.g., 0.1–100 µM) to identify therapeutic vs. toxic thresholds.
- Assay interference : Test for false positives (e.g., thiourea-mediated reduction of DPPH radicals independent of antioxidant activity) .
- Cell line variability : Compare results across multiple models (e.g., HepG2 vs. SH-SY5Y cells) under standardized conditions (ROS detection via H₂DCFDA) .
Recommended workflow :
Replicate disputed studies with strict controls (e.g., inert atmosphere to prevent oxidation).
Validate mechanisms using knockout cell lines or enzymatic assays (e.g., SOD/CAT inhibition) .
Q. What methodologies assess the environmental fate and degradation products of this compound?
Methodological Answer :
- Photodegradation studies : Expose aqueous solutions to UV light (254 nm), monitor degradation via LC-MS, and identify products (e.g., sulfonic acid derivatives) .
- Soil adsorption assays : Use batch equilibration methods with varying soil pH (4–9) to determine Kd (adsorption coefficient). Higher Kd in acidic soils suggests cation-π interactions .
- Microbial degradation : Incubate with Pseudomonas spp. and track metabolite formation (e.g., phenylenediamine via thiourea cleavage) using GC-MS .
Table 2 : Environmental Persistence Data
Parameter | Value | Method | Reference |
---|---|---|---|
Hydrolysis half-life (pH 7) | 48 hours | LC-MS monitoring | |
Log Kow | 3.2 ± 0.3 | Shake-flask method |
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). Resolve tautomerism (thione vs. thiol forms) by analyzing:
- C=S bond length (1.60–1.65 Å for thione).
- N-H···S hydrogen bonding patterns .
- DFT calculations : Compare experimental and theoretical bond lengths/angles to validate dominant tautomers under specific conditions (e.g., solvent polarity) .
Guidelines for Citation :
- Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Molecules) and authoritative databases (PubChem) .
Properties
Molecular Formula |
C18H23N3OS |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C18H23N3OS/c1-2-22-14-6-13-19-18(23)21-17-11-9-16(10-12-17)20-15-7-4-3-5-8-15/h3-5,7-12,20H,2,6,13-14H2,1H3,(H2,19,21,23) |
InChI Key |
YIDDQGJJPZUYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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